molecular formula C22H21Cl2N5O5 B2424423 [2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate CAS No. 924412-21-5

[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2424423
CAS No.: 924412-21-5
M. Wt: 506.34
InChI Key: HKSBHGDDCSGCPW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzyl group is attached to the pyrimidine ring at the 1-position, and the propylamino and oxoethyl groups are attached at the 2-position. The 5,6-dichloropyridine-3-carboxylate group is attached to the oxoethyl group.


Chemical Reactions Analysis

The compound, due to its complex structure and multiple functional groups, can undergo a variety of chemical reactions. For instance, the amino group can participate in nucleophilic substitution reactions, and the carboxylate group can undergo condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 506.34. Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Future Directions

The future directions for research on this compound could include studying its potential applications in various fields such as medicine, materials science, and biochemistry. Further studies could also focus on its synthesis, characterization, and reactivity .

Properties

IUPAC Name

[2-[(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-propylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N5O5/c1-2-8-28(16(30)12-34-21(32)14-9-15(23)18(24)26-10-14)17-19(25)29(22(33)27-20(17)31)11-13-6-4-3-5-7-13/h3-7,9-10H,2,8,11-12,25H2,1H3,(H,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSBHGDDCSGCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)COC(=O)C3=CC(=C(N=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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